2-Butoxy(ethanol-13C2)
Overview
Description
2-Butoxy(ethanol-13C2) is an isotopically labeled compound, where two carbon atoms in the molecule are replaced with the carbon-13 isotope. This compound is a derivative of 2-butoxyethanol, an organic compound with the chemical formula C6H14O2. It is a colorless liquid with a sweet, ether-like odor and is commonly used as a solvent in various industrial and domestic applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Butoxy(ethanol-13C2) can be synthesized through the reaction of butanol with ethylene oxide, where the ethylene oxide is labeled with carbon-13. The reaction typically occurs under controlled conditions, including temperature and pressure, to ensure the incorporation of the carbon-13 isotope into the final product.
Industrial Production Methods
In industrial settings, the production of 2-butoxyethanol involves the reaction of ethylene oxide with butanol in the presence of a catalyst. The process is carried out in large reactors, and the product is purified through distillation to obtain the desired purity level.
Chemical Reactions Analysis
Types of Reactions
2-Butoxy(ethanol-13C2) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce butoxyacetic acid.
Reduction: It can be reduced to form butoxyethanol.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium hydroxide or potassium hydroxide are commonly used.
Major Products Formed
Oxidation: Butoxyacetic acid.
Reduction: Butoxyethanol.
Substitution: Various butoxy derivatives depending on the nucleophile used.
Scientific Research Applications
2-Butoxy(ethanol-13C2) is used in scientific research for various applications, including:
Chemistry: As a solvent and reagent in organic synthesis.
Biology: In studies involving metabolic pathways and enzyme reactions.
Medicine: In the development of pharmaceuticals and drug delivery systems.
Industry: As a solvent in paints, coatings, and cleaning products
Mechanism of Action
The mechanism of action of 2-butoxy(ethanol-13C2) involves its interaction with various molecular targets and pathways. It acts as a solvent, facilitating the dissolution and interaction of different compounds. In biological systems, it can be metabolized by enzymes, leading to the formation of metabolites that can interact with cellular components .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxyethanol
- 2-Ethoxyethanol
- Ethylene glycol
Comparison
2-Butoxy(ethanol-13C2) is unique due to its isotopic labeling, which makes it valuable in research applications where tracking the carbon atoms is essential. Compared to similar compounds like 2-methoxyethanol and 2-ethoxyethanol, it has a longer carbon chain, which affects its physical and chemical properties, such as boiling point and solubility .
Properties
IUPAC Name |
2-butoxy(1,2-13C2)ethanol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14O2/c1-2-3-5-8-6-4-7/h7H,2-6H2,1H3/i4+1,6+1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
POAOYUHQDCAZBD-UHJUODCXSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCO[13CH2][13CH2]O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
120.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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